molecular formula C15H16ClNO2S B10966120 N-(3-chloro-2-methylphenyl)-4-ethylbenzenesulfonamide CAS No. 325779-81-5

N-(3-chloro-2-methylphenyl)-4-ethylbenzenesulfonamide

Cat. No.: B10966120
CAS No.: 325779-81-5
M. Wt: 309.8 g/mol
InChI Key: WBYNFPXAEYYKPV-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-4-ethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a 3-chloro-2-methylphenyl group and a 4-ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-4-ethylbenzenesulfonamide typically involves the reaction of 3-chloro-2-methylaniline with 4-ethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-4-ethylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The sulfonamide group can be reduced to a sulfinamide or a thiol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dichloromethane (DCM), and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), and solvents like water or acetic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution Reactions: Products with different nucleophiles attached to the phenyl ring.

    Oxidation Reactions: Carboxylic acids or aldehydes.

    Reduction Reactions: Sulfinamides or thiols.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-4-ethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antibacterial agent due to its sulfonamide group.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Used in the production of various chemical intermediates and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-ethylbenzenesulfonamide involves the inhibition of bacterial enzymes that are essential for the synthesis of folic acid. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to a decrease in folic acid synthesis and ultimately inhibiting bacterial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-2-methylphenyl)-4-ethylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both the 3-chloro-2-methylphenyl group and the 4-ethyl group provides a distinct steric and electronic environment, potentially leading to unique interactions with biological targets and different reactivity compared to similar compounds.

Properties

CAS No.

325779-81-5

Molecular Formula

C15H16ClNO2S

Molecular Weight

309.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-ethylbenzenesulfonamide

InChI

InChI=1S/C15H16ClNO2S/c1-3-12-7-9-13(10-8-12)20(18,19)17-15-6-4-5-14(16)11(15)2/h4-10,17H,3H2,1-2H3

InChI Key

WBYNFPXAEYYKPV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C

Origin of Product

United States

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